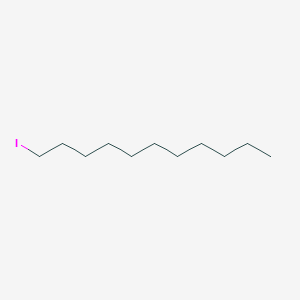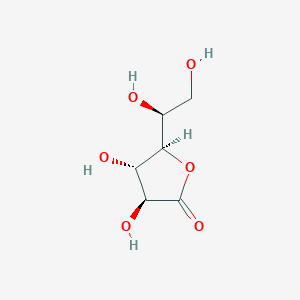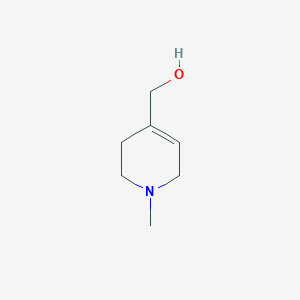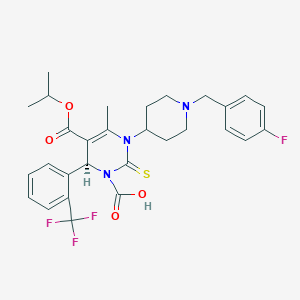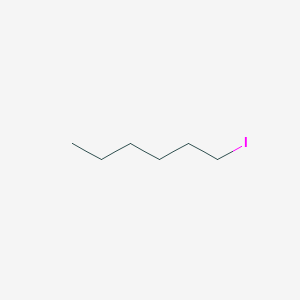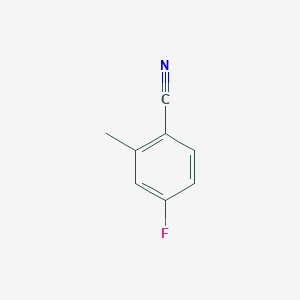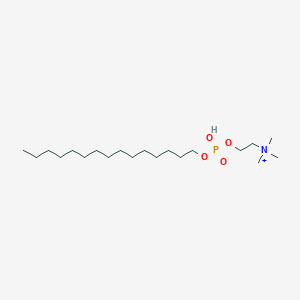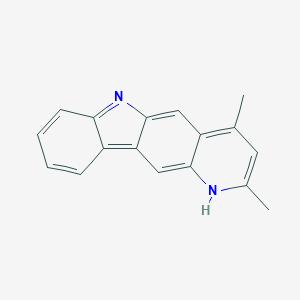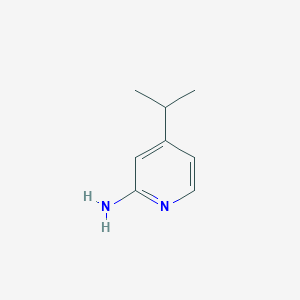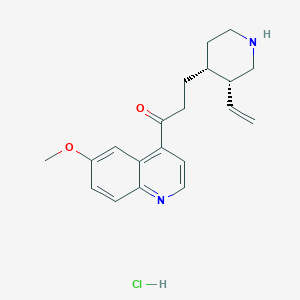![molecular formula C10H15NO3 B118590 [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate CAS No. 61865-50-7](/img/structure/B118590.png)
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate, also known as 4-Acetamidocyclopent-2-en-1-ylmethyl acetate, is an organic compound commonly used in laboratory experiments. It is a colorless liquid with a pungent odor, and is a derivative of cyclopentanone. This compound has been studied extensively in recent years due to its potential applications in various scientific fields.
Applications De Recherche Scientifique
Methanogenic Pathways
- Quantification of Methanogenic Pathways : Research on methanogenic pathways involving acetate (the methyl group) highlights the use of stable carbon isotopic signatures to study methanogenesis. This process is critical for understanding how methane is produced from acetate and H2/CO2 in various environments, which has implications for bioenergy production and carbon cycle studies (Conrad, 2005).
Advanced Oxidation Processes
- Degradation of Pharmaceuticals : Advanced oxidation processes (AOPs) are used to treat acetaminophen, highlighting the relevance of acetate derivatives in environmental remediation. This research offers insights into the degradation pathways and the formation of by-products, important for water treatment and pollution control (Qutob et al., 2022).
Biodiesel Production
- Interesterification of Different Feedstocks : The use of methyl acetate for biodiesel production through interesterification represents an application of acetate esters. This process, which aims to address the environmental issues associated with excess glycerol production, underscores the compound's potential in renewable energy technologies (Esan et al., 2021).
PET Imaging in Clinical Applications
- (11)C-acetate PET Imaging : The clinical applications of (11)C-acetate in positron emission tomography (PET) scanning for studying myocardial oxygen metabolism and oncology illustrate the diagnostic potential of acetate derivatives. This usage points to the importance of such compounds in medical imaging and cancer research (Grassi et al., 2012).
Propriétés
| { "Design of Synthesis Pathway": "The synthesis of [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate can be achieved through a multi-step reaction sequence involving several key reactions.", "Starting Materials": [ "Cyclopentadiene", "Acetic anhydride", "Acetamide", "Methyl iodide", "Sodium hydride", "Chloroacetyl chloride" ], "Reaction": [ "Step 1: Cyclopentadiene is reacted with acetic anhydride in the presence of a catalyst to form cyclopentenyl acetate.", "Step 2: The resulting cyclopentenyl acetate is then reacted with acetamide in the presence of a Lewis acid catalyst to form [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]acetate.", "Step 3: Methyl iodide is then added to the reaction mixture to form [(1S,4R)-4-Acetamidocyclopent-2-en-1-yl]methyl acetate.", "Step 4: Sodium hydride is added to the reaction mixture to form the corresponding sodium salt, which is then treated with chloroacetyl chloride to form the final product." ] } | |
Numéro CAS |
61865-50-7 |
Formule moléculaire |
C10H15NO3 |
Poids moléculaire |
197.23 g/mol |
Nom IUPAC |
[(1R,4S)-4-acetamidocyclopent-2-en-1-yl]methyl acetate |
InChI |
InChI=1S/C10H15NO3/c1-7(12)11-10-4-3-9(5-10)6-14-8(2)13/h3-4,9-10H,5-6H2,1-2H3,(H,11,12)/t9-,10+/m0/s1 |
Clé InChI |
NUVGPCPCBFRPHQ-VHSXEESVSA-N |
SMILES isomérique |
CC(=O)N[C@H]1C[C@H](C=C1)COC(=O)C |
SMILES |
CC(=O)NC1CC(C=C1)COC(=O)C |
SMILES canonique |
CC(=O)NC1CC(C=C1)COC(=O)C |
Synonymes |
cis-(+/-)-N-[4-[(Acetyloxy)methyl]-2-cyclopenten-1-yl]-acetamide; |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




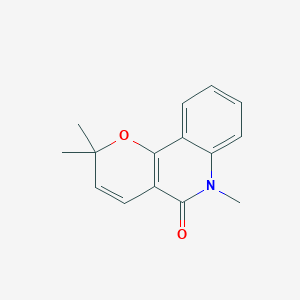
![Methyl 4-(4-fluorophenyl)-6-isopropyl-1H-pyrrolo[2,3-B]pyridine-5-carboxylate](/img/structure/B118511.png)

